molecular formula C23H22N4O3 B2483466 3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1170248-38-0

3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2483466
CAS No.: 1170248-38-0
M. Wt: 402.454
InChI Key: ASDACTGJVKUNBC-UHFFFAOYSA-N
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Description

3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A series of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines and related congeners were synthesized to evaluate their antitumor activity. Among these, a specific compound showed significant potency against MCF-7 and K562 cells, suggesting potential applications in cancer therapy (M. S. Mustafa et al., 2011).

Antidiabetic Properties

Piperazine derivatives were identified as new antidiabetic compounds through structure-activity relationship studies. The compound 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine showed high potency as an antidiabetic agent in a rat model of diabetes, mediated by an increase in insulin secretion (G. Le Bihan et al., 1999).

Docking Studies on Breast Cancer

A new series of chromeno[4,3-b]pyridine derivatives were designed and synthesized, followed by computational ADME, Lipinski's analysis, molecular docking, and binding energy studies. Some compounds showed high activity towards the MCF-7 breast cancer cell line, indicating potential therapeutic applications (Ghada E. Abd El Ghani et al., 2022).

Anti-inflammatory Activity

A novel set of compounds were synthesized and evaluated for their anti-inflammatory activity. Some compounds showed significant protection in in-vitro and in-vivo anti-inflammatory studies, suggesting their potential use in treating inflammation-related disorders (Aejaz Ahmed et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and stability. It could potentially be explored for use in pharmaceuticals, given the known biological activities of benzimidazoles and coumarins .

Properties

IUPAC Name

3-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-25-19-8-4-3-7-18(19)24-21(25)15-26-10-12-27(13-11-26)22(28)17-14-16-6-2-5-9-20(16)30-23(17)29/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDACTGJVKUNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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